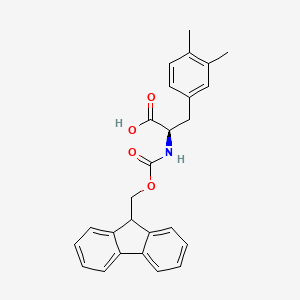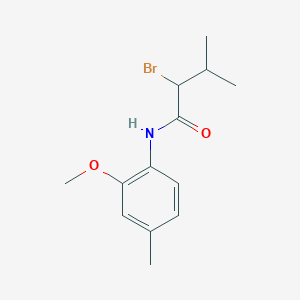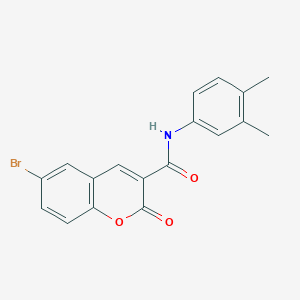
Fmoc-3,4-Dimethyl-D-Phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-3,4-Dimethyl-D-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3,4-dimethyl-D-phenylalanine. This modification enhances the compound’s stability and makes it suitable for various synthetic applications, particularly in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-Dimethyl-D-Phenylalanine typically involves the following steps:
Synthesis of 3,4-Dimethyl-D-Phenylalanine: This can be achieved through various organic synthesis methods, such as the Strecker synthesis or asymmetric hydrogenation of the corresponding α,β-unsaturated amino acid.
Fmoc Protection: The amino group of 3,4-dimethyl-D-phenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 3,4-dimethyl-D-phenylalanine using optimized reaction conditions to ensure high yield and purity.
Fmoc Protection: The protection step is scaled up, often using automated systems to handle large volumes of reagents and solvents efficiently.
化学反応の分析
Types of Reactions
Fmoc-3,4-Dimethyl-D-Phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products
The major products formed from these reactions include:
Deprotected Amino Acid: Removal of the Fmoc group yields 3,4-dimethyl-D-phenylalanine.
科学的研究の応用
Chemistry
Fmoc-3,4-Dimethyl-D-Phenylalanine is widely used in the synthesis of peptides and peptidomimetics. Its stability and reactivity make it an ideal building block for constructing complex peptide structures .
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the role of methylated amino acids in biological systems .
Medicine
Its incorporation into peptides can enhance their stability and bioavailability .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in tissue engineering, drug delivery, and biosensing .
作用機序
The mechanism of action of Fmoc-3,4-Dimethyl-D-Phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group can be removed, allowing the amino acid to participate in biological processes. The methyl groups on the phenyl ring can influence the compound’s hydrophobicity and interaction with other molecules .
類似化合物との比較
Similar Compounds
Fmoc-Phenylalanine: Lacks the methyl groups on the phenyl ring, making it less hydrophobic compared to Fmoc-3,4-Dimethyl-D-Phenylalanine.
Fmoc-3,4-Dihydroxy-L-Phenylalanine: Contains hydroxyl groups instead of methyl groups, altering its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of methyl groups on the phenyl ring, which enhance its hydrophobicity and influence its interaction with other molecules. This makes it particularly useful in the synthesis of hydrophobic peptides and materials .
特性
IUPAC Name |
(2R)-3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIEEWTOGXGNA-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672408.png)



![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2672416.png)

![3-(2-methoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672419.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672428.png)
![5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B2672429.png)
